molecular formula C11H7N3O3 B1290978 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile CAS No. 606099-85-8

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile

Cat. No. B1290978
M. Wt: 229.19 g/mol
InChI Key: FUWHWPUHFPTXSB-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile” is a chemical compound with the CAS Number: 606099-85-8. It has a molecular weight of 229.19 and its IUPAC name is 2-amino-4-(4-nitrophenyl)-3-furonitrile . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound involves a reaction with diethylamine in methanol at room temperature. The mixture is stirred for 1 hour and then poured into water. The resulting suspension is filtered and the filter cake is washed with water. The product is then purified by flash column chromatography on silica gel with 1:1 ethyl acetate/hexanes to provide the desired product .


Physical And Chemical Properties Analysis

The compound has a melting point of 210 - 212 degrees Celsius . It is solid in its physical form .

Scientific Research Applications

Pharmaceutical Synthesis

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: serves as a building block in pharmaceutical synthesis. Its structure is conducive to modifications that can lead to the development of various therapeutic agents. For instance, its furan ring can be functionalized to create compounds with potential antiviral, anti-inflammatory, and anticancer properties .

Antiviral Agent Development

The compound’s ability to be used in the synthesis of indole derivatives makes it valuable in antiviral research. Indole derivatives have shown inhibitory activity against influenza and other viruses, suggesting that 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile could be a precursor in developing new antiviral medications .

Anti-Inflammatory Applications

Research indicates that certain furan derivatives exhibit anti-inflammatory activities. By synthesizing novel compounds from 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile , scientists can explore new anti-inflammatory drugs that may have fewer side effects than existing medications .

Anticancer Research

Furan derivatives, including 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile , are being studied for their anticancer properties. These compounds can be used to create new molecules that target specific pathways involved in cancer cell proliferation .

Material Science

Beyond pharmaceuticals, 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile has applications in material science. Its derivatives can be used in the synthesis of organic compounds that form the basis of new types of resins, coatings, and adhesives, contributing to advancements in sustainable materials .

Agrochemical Research

The versatility of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile extends to agrochemical research. It can be used to develop new compounds with potential use as pesticides or herbicides, offering a more environmentally friendly approach to crop protection .

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-amino-4-(4-nitrophenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWHWPUHFPTXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=C2C#N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640028
Record name 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile

CAS RN

606099-85-8
Record name 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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